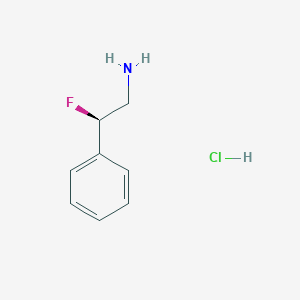
(2R)-2-fluoro-2-phenylethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-fluoro-2-phenylethanamine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylethylamines. This compound is characterized by the presence of a fluorine atom attached to the second carbon of the ethylamine chain, along with a phenyl group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-fluoro-2-phenylethanamine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with benzyl cyanide and fluoroethanol.
Reaction Conditions: The reaction is carried out under acidic conditions to facilitate the formation of the desired product.
Purification: The product is then purified using recrystallization techniques to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reaction conditions are carefully controlled to maximize yield and purity. The process includes:
Batch Processing: Reactants are mixed in large reactors and allowed to react under controlled temperatures and pressures.
Continuous Flow Processing: This method involves the continuous addition of reactants and removal of products, which can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-fluoro-2-phenylethanamine;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution Reagents: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Amines.
Substitution Products: Halogenated derivatives.
Aplicaciones Científicas De Investigación
(2R)-2-fluoro-2-phenylethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of (2R)-2-fluoro-2-phenylethanamine;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets neurotransmitter receptors in the brain, influencing their activity.
Pathways Involved: It modulates the signaling pathways associated with neurotransmitter release and uptake, which can affect mood, cognition, and behavior.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylethylamine: Lacks the fluorine atom, making it less potent in certain applications.
2-Fluoroamphetamine: Similar structure but with different pharmacological properties.
Fluoxetine: A well-known antidepressant with a similar fluorine substitution but different overall structure.
Uniqueness
(2R)-2-fluoro-2-phenylethanamine;hydrochloride is unique due to its specific fluorine substitution, which enhances its stability and interaction with biological targets compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
127708-38-7 |
|---|---|
Fórmula molecular |
C8H11ClFN |
Peso molecular |
175.63 g/mol |
Nombre IUPAC |
(2R)-2-fluoro-2-phenylethanamine;hydrochloride |
InChI |
InChI=1S/C8H10FN.ClH/c9-8(6-10)7-4-2-1-3-5-7;/h1-5,8H,6,10H2;1H/t8-;/m0./s1 |
Clave InChI |
ULMDYGAIJJWADH-QRPNPIFTSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@H](CN)F.Cl |
SMILES canónico |
C1=CC=C(C=C1)C(CN)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


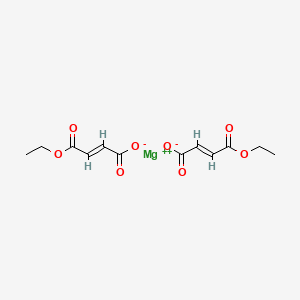



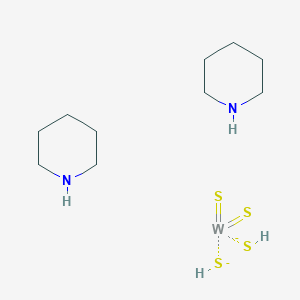


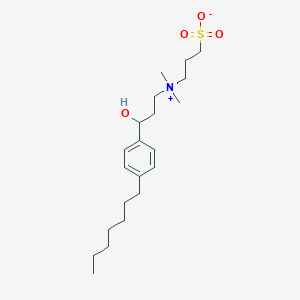

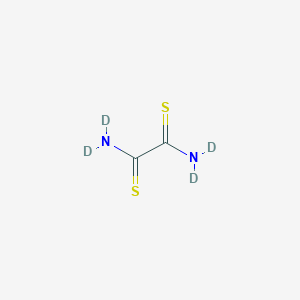

![Sodium 3,3'-{[(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)]bis(oxy)}bis(propane-1-sulfonate)](/img/structure/B12059282.png)


